

Comparative analysis of different C18 columns for Osimertinib impurity profiling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Osimertinib Impurity N

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An In-Depth Comparative Guide to C18 Columns for Osimertinib Impurity Profiling

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Introduction: The Criticality of Purity in Targeted Cancer Therapy

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, represents a significant advancement in the treatment of non-small cell lung cancer (NSCLC).[1] Its targeted mechanism necessitates stringent quality control to ensure patient safety and therapeutic efficacy. A crucial aspect of this control is impurity profiling, which involves the detection, identification, and quantification of any unwanted chemical entities in the active pharmaceutical ingredient (API) and final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate a thorough understanding of impurity profiles.[2][3][4][5][6] These impurities can originate from the manufacturing process, degradation of the drug substance over time, or interactions with excipients.[1] Therefore, a robust, stability-indicating analytical method is not merely a regulatory requirement but a cornerstone of drug safety.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for this task, with the C18 (octadecylsilyl) column being the most ubiquitous stationary phase.[7][8] However, not all C18 columns are created equal. The subtle differences in their manufacturing—particle technology, surface chemistry, and bonding—can lead to dramatic variations in

performance. This guide provides a comparative analysis of three distinct C18 column technologies for the impurity profiling of Osimertinib, offering researchers a framework for selecting the optimal column for their specific analytical challenges.

The Foundation: Understanding C18 Column Diversity

The C18 column's primary separation mechanism relies on hydrophobic (van der Waals) interactions between the non-polar C18 alkyl chains bonded to the silica support and the analyte.[8] A polar mobile phase is used to elute compounds in order of increasing hydrophobicity. While the C18 ligand is the main player, secondary interactions with residual silanol groups on the silica surface can cause undesirable peak tailing, especially for basic compounds like Osimertinib. Modern C18 columns have evolved to mitigate these issues and enhance performance through various strategies.

For this analysis, we will compare three representative types of C18 columns:

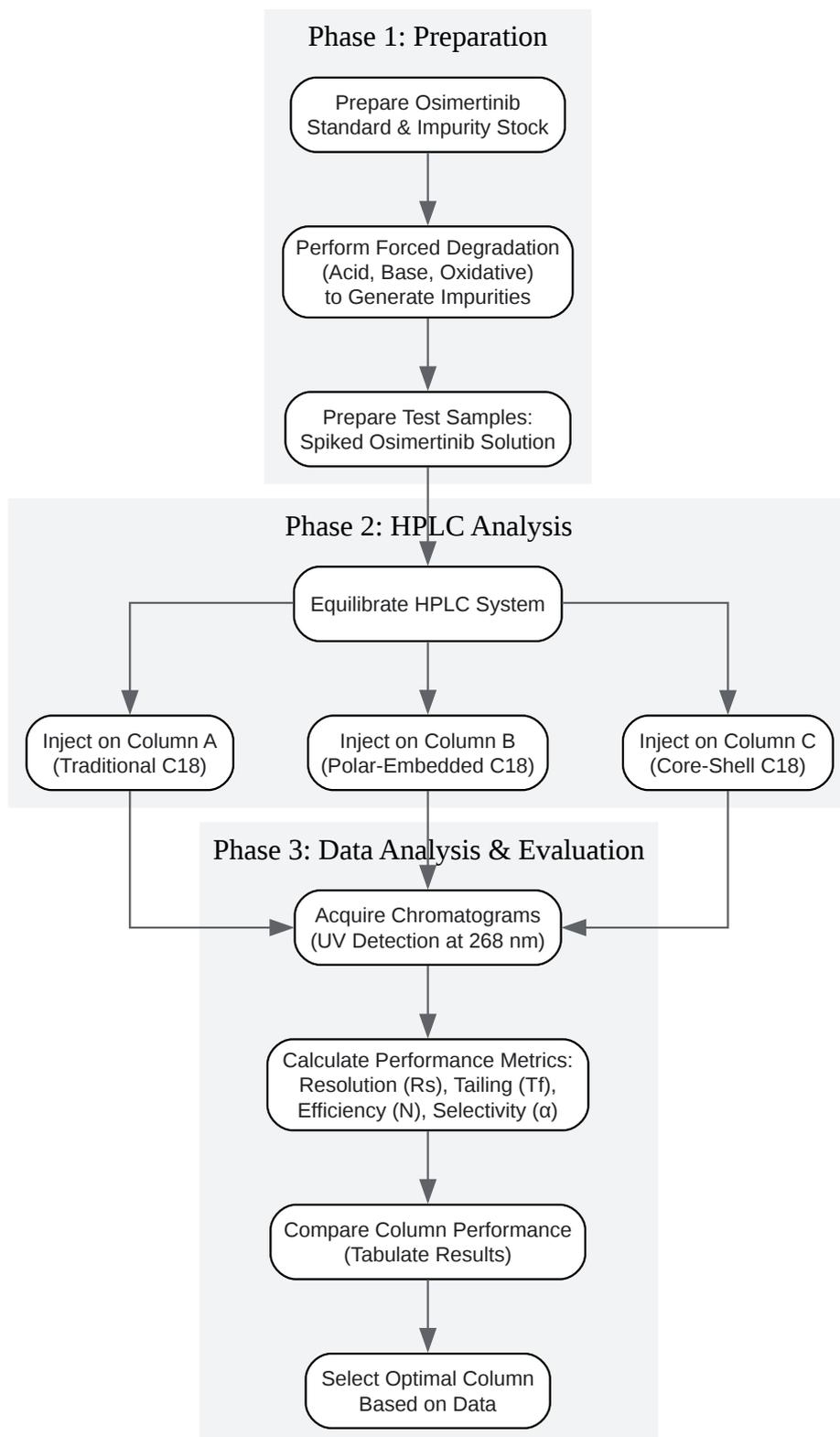
- **Traditional End-Capped C18:** A conventional, fully porous silica particle with C18 chains bonded to the surface, where most accessible silanol groups are chemically deactivated ("end-capped") with a small silylating agent. This is the baseline for general-purpose separations.
- **Polar-Embedded C18:** This column incorporates a polar functional group (e.g., amide or carbamate) near the base of the C18 chain. This design offers alternative selectivity, improved peak shape for basic analytes by shielding residual silanols, and resistance to "phase collapse" in highly aqueous mobile phases.[7]
- **Superficially Porous Particle (SPP) / Core-Shell C18:** These columns feature a solid, non-porous silica core surrounded by a thin, porous shell of silica functionalized with C18 groups. This particle architecture significantly reduces the diffusion path for analytes, leading to higher efficiency and resolution without the high backpressure associated with sub-2 μm fully porous particles.[9]

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, a systematic experiment was designed to evaluate the performance of these three column types for separating Osimertinib from its key potential impurities.

Experimental Workflow

The logical flow of the experiment, from preparation to final analysis, is crucial for reproducible results.



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Caption: Experimental workflow for comparative analysis of C18 columns.

Materials & Methods

- Standards and Reagents: Osimertinib reference standard and a representative mix of potential impurities (Impurity A: a polar degradant; Impurity B: a non-polar process impurity) were used. All solvents (Acetonitrile, Methanol) and additives (Formic Acid, Ammonium Hydroxide) were HPLC or LC-MS grade.[10][11]
- Instrumentation: A UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector was used.
- Columns Evaluated:
 - Column A (Traditional): InertSustain C18 (4.6 x 250 mm, 5 μ m).[10]
 - Column B (Polar-Embedded): A column with polar-embedded amide groups (e.g., ProntoSIL C18 ace-EPS), dimensions 4.6 x 150 mm, 3.5 μ m.[7]
 - Column C (Core-Shell): A superficially porous C18 column, dimensions 2.1 x 100 mm, 2.7 μ m.
- Sample Preparation: A stock solution of Osimertinib (500 μ g/mL) was prepared. A separate stock solution containing Impurity A and Impurity B (each at 50 μ g/mL) was also made. The final test solution was prepared by spiking the impurity stock into the Osimertinib solution to achieve final concentrations of approximately 0.5% for each impurity relative to the API.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic Acid in water, pH adjusted to 6.5 with ammonium hydroxide. [10]
 - Mobile Phase B: Acetonitrile.
 - Gradient Program: A linear gradient from 10% to 90% B over 20 minutes was used for Columns A and B. For the high-efficiency Column C, the gradient time was shortened to 8 minutes to leverage its speed advantage.
 - Flow Rate: 1.0 mL/min for 4.6 mm ID columns; 0.4 mL/min for 2.1 mm ID column.

- Column Temperature: 55°C.[10]
- Detection Wavelength: 268 nm.[10]
- Injection Volume: 10 µL for 4.6 mm ID columns; 2 µL for 2.1 mm ID column.

Results: A Quantitative Comparison of Performance

The performance of each column was evaluated based on key chromatographic parameters critical for impurity analysis: Resolution (Rs), Tailing Factor (Tf), and Efficiency (Theoretical Plates, N). The results are summarized below.

Parameter	Analyte	Column A (Traditional C18)	Column B (Polar- Embedded C18)	Column C (Core-Shell C18)
Resolution (Rs)	Impurity A / Osimertinib	2.1	2.5	4.8
Osimertinib / Impurity B	1.9	2.2	4.2	
Tailing Factor (Tf)	Impurity A (Polar)	1.3	1.1	1.1
Osimertinib (Basic)	1.5	1.2	1.2	
Impurity B (Non- polar)	1.1	1.1	1.0	
Efficiency (N)	Osimertinib	15,000	18,000	35,000
Analysis Time (min)	-	~25	~25	~10

Interpretation and Discussion

Column A: The Traditional Workhorse

The traditional end-capped C18 column provided adequate separation, meeting the minimum system suitability requirement of $R_s > 1.5$ for all peak pairs. However, it exhibited noticeable peak tailing ($T_f = 1.5$) for the basic parent compound, Osimertinib. This is a classic sign of secondary interactions with unshielded residual silanols on the silica surface. While functional, this column offers the lowest efficiency and requires longer run times, making it less ideal for high-throughput environments or for resolving complex impurity profiles with closely eluting peaks.

Column B: The Selectivity Specialist

The polar-embedded C18 column demonstrated a clear advantage in peak shape for both the polar impurity and the basic API, with Tailing Factors reduced to 1.1 and 1.2, respectively. The embedded polar group effectively shields the silanols and provides a more inert surface, minimizing undesirable secondary interactions. This resulted in a modest but significant improvement in resolution. This type of column is an excellent choice when dealing with polar or basic analytes that show poor peak shape on traditional C18 phases, or when an alternative selectivity is needed to resolve a critical pair of impurities.

Column C: The High-Efficiency Performer

The core-shell C18 column was the standout performer. It delivered significantly higher efficiency ($N > 35,000$), resulting in much sharper peaks and baseline resolution ($R_s > 4.0$) for all compounds. This high resolving power is a direct result of its particle technology, which minimizes band broadening.[9] The superior efficiency allows for a much faster analysis (~10 minutes) without sacrificing, and in fact, dramatically improving, the quality of the separation. This makes it the ideal choice for both method development, where resolving unknown degradants is key, and for routine quality control, where speed and accuracy are paramount.

Conclusion and Recommendations

The choice of a C18 column has a profound impact on the quality and efficiency of Osimertinib impurity profiling. While a traditional C18 column can provide a baseline separation, modern column technologies offer substantial improvements.

- For routine analysis of well-separated impurities, a Traditional End-Capped C18 column may be a cost-effective solution, provided peak shape and resolution meet system suitability criteria.

- When encountering peak tailing with polar or basic impurities, or when seeking alternative selectivity to resolve a challenging peak pair, a Polar-Embedded C18 column is the superior choice.
- For high-throughput screening, complex impurity profiles, or method development, the Core-Shell C18 column is unequivocally the best option. Its exceptional efficiency provides the highest resolution in the shortest time, ensuring robust and reliable detection of all potential impurities.

Ultimately, investing in advanced column technology is an investment in data quality and laboratory efficiency, ensuring the safety and purity of critical medicines like Osimertinib.

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- To cite this document: BenchChem. [Comparative analysis of different C18 columns for Osimertinib impurity profiling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580302#comparative-analysis-of-different-c18-columns-for-osimertinib-impurity-profiling>]

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